molecular formula C8H15NO B3332929 Octahydro-2H-pyrano[4,3-b]pyridine CAS No. 933688-13-2

Octahydro-2H-pyrano[4,3-b]pyridine

Cat. No.: B3332929
CAS No.: 933688-13-2
M. Wt: 141.21
InChI Key: OPSDHEWDTCRNPP-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[4,3-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyran ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-pyrano[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. . This method allows for the formation of the pyran ring, which is then fused with the pyridine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H). This catalyst has been shown to improve the efficiency and yield of the synthesis process . The reaction is typically carried out at room temperature in the presence of ethanol, providing a cost-effective and environmentally friendly approach to large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure the stability of the compound.

Major Products

Scientific Research Applications

Octahydro-2H-pyrano[4,3-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octahydro-2H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Octahydro-2H-pyrano[4,3-b]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines . These compounds share a similar fused ring system but differ in their specific structural features and properties. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.

List of Similar Compounds

Properties

IUPAC Name

2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-6-10-5-3-8(7)9-4-1/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDHEWDTCRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 2
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 3
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 4
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 5
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 6
Octahydro-2H-pyrano[4,3-b]pyridine

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